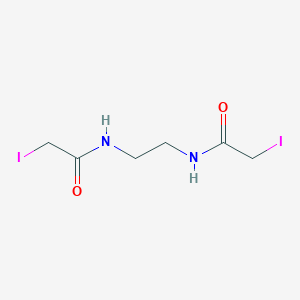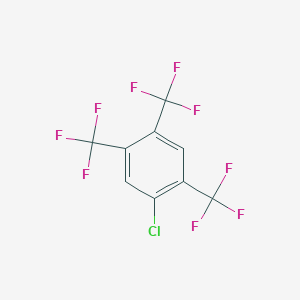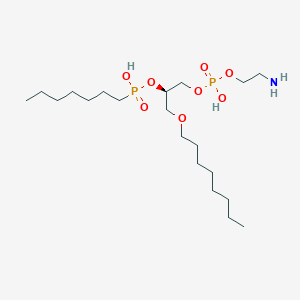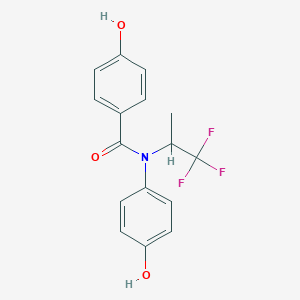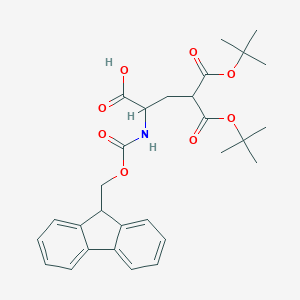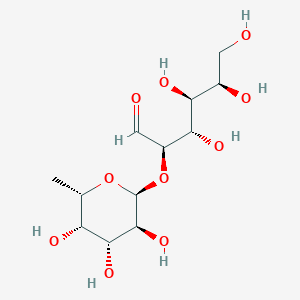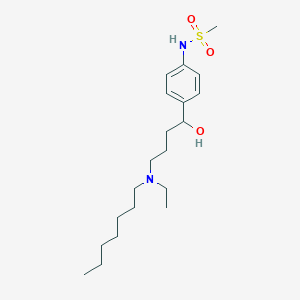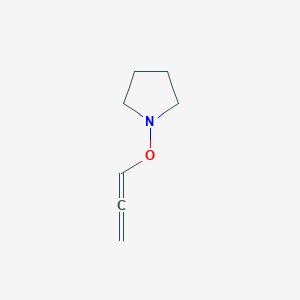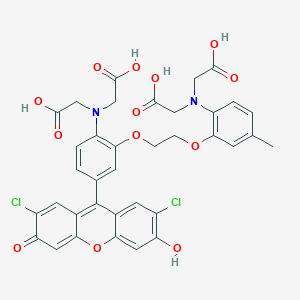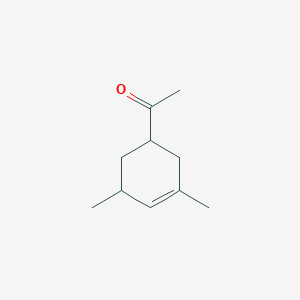![molecular formula C9H7N3OS B043813 N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide CAS No. 119283-94-2](/img/structure/B43813.png)
N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is a chemical compound derived from benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. The presence of the methoxy group at the 6th position of the benzothiazole ring enhances its chemical properties and potential applications. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) typically involves the reaction of 2-amino-6-methoxybenzothiazole with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. Continuous flow reactors and automated purification systems are often employed to streamline the process and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted benzothiazole derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI), with similar chemical properties.
6-Methoxybenzothiazole: Lacks the cyano group but shares the benzothiazole core structure.
2-Benzothiazolylcyanamide: Similar structure but without the methoxy group at the 6th position.
Uniqueness
Cyanamide, (6-methoxy-2-benzothiazolyl)-(9CI) is unique due to the presence of both the methoxy and cyano groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
119283-94-2 |
|---|---|
Formule moléculaire |
C9H7N3OS |
Poids moléculaire |
205.24 g/mol |
Nom IUPAC |
(6-methoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3OS/c1-13-6-2-3-7-8(4-6)14-9(12-7)11-5-10/h2-4H,1H3,(H,11,12) |
Clé InChI |
CSCOQOBBBBUHNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC#N |
SMILES canonique |
COC1=CC2=C(C=C1)N=C(S2)NC#N |
Synonymes |
Cyanamide, (6-methoxy-2-benzothiazolyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



